Ethyl L-methionate hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-3-10-7(9)6(8)4-5-11-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWCQEUBJAIORR-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183183 | |

| Record name | Ethyl L-methionate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2899-36-7 | |

| Record name | L-Methionine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2899-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl L-methionate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002899367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-methionate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl L-methionate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL L-METHIONATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6KV3C75EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl L-methionate hydrochloride molecular weight

An In-Depth Technical Guide to Ethyl L-methionate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of the essential amino acid L-methionine, serves as a crucial building block and intermediate in various scientific domains.[1][2] As the ethyl ester hydrochloride salt of L-methionine, this compound exhibits enhanced solubility and stability characteristics, making it highly valuable in peptide synthesis, pharmaceutical research, and nutritional science.[2][3] Its role extends from being a precursor in the synthesis of complex pharmaceuticals to an antioxidant agent used to protect drugs from oxidative degradation.[1][2][4] This guide offers a comprehensive overview of its fundamental properties, synthesis, characterization, and applications, providing researchers and drug development professionals with a detailed technical resource.

Part 1: Core Molecular and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. This section details the molecular weight, structure, and key physicochemical characteristics of this compound.

Molecular Formula and Structure

The chemical identity of this compound is defined by its molecular formula and spatial arrangement.

-

Molecular Formula: C₇H₁₆ClNO₂S[5]

-

IUPAC Name: ethyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride[5]

-

Common Synonyms: L-Methionine ethyl ester hydrochloride, H-Met-OEt·HCl[1][5]

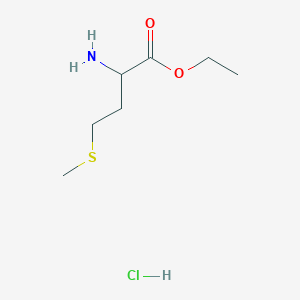

Caption: 2D representation of this compound.

Molecular Weight Calculation

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical procedures such as mass spectrometry. It is calculated by summing the atomic weights of each atom in the molecular formula (C₇H₁₆NO₂S·Cl).

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 16 | 1.008 | 16.128 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Sulfur | S | 1 | 32.06 | 32.06 |

| Total | 213.723 |

The calculated molecular weight of this compound is 213.73 g/mol .[5][6]

Physicochemical Properties

The physical properties of the compound dictate its handling, storage, and application conditions.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [2][6][7] |

| Melting Point | 90-92 °C | [1][4] |

| Boiling Point | 257.9 °C at 760 mmHg | [1][4] |

| Solubility | Soluble in water and ethanol | [4] |

| Storage Conditions | 4°C, sealed storage, away from moisture | [6][8] |

| Optical Rotation [α]D²⁰ | +22 ±2° (c=1% in EtOH) | [2] |

Part 2: Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through a direct esterification of L-methionine, a process known as the Fischer esterification, followed by hydrochloride salt formation. This method is efficient and widely used for preparing amino acid esters.

Synthesis Pathway

The primary route involves reacting L-methionine with ethanol in the presence of an acid catalyst, such as hydrogen chloride (often generated in situ from thionyl chloride) or sulfuric acid.[9][10] The acid protonates the carboxyl group of the amino acid, making it more electrophilic and susceptible to nucleophilic attack by the ethanol.

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. China this compoundï¼CAS# 2899-36-7) Manufacturer and Supplier | Xinchem [xinchem.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. L-Methionine ethyl ester hydrochloride [kaixiang-chem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. prepchem.com [prepchem.com]

- 10. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

Ethyl L-Methionate Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals and Researchers

This technical guide offers a detailed examination of the chemical properties, synthesis, analysis, and applications of Ethyl L-methionate hydrochloride. Intended for an audience of researchers, scientists, and professionals within the drug development sector, this document integrates rigorous scientific data with practical, experience-driven insights to facilitate the compound's effective and safe utilization in both research and development environments.

Executive Summary: The Strategic Role of Amino Acid Esters

In the landscape of peptide chemistry and pharmaceutical sciences, amino acid esters are indispensable tools. The esterification of the carboxylic acid functional group, as seen in this compound, serves a dual purpose of strategic importance. Firstly, it acts as a protecting group, preventing the carboxyl moiety from engaging in undesirable side reactions during the intricate process of peptide chain elongation. Secondly, this modification can increase the lipophilicity of the parent amino acid, a critical factor for enhancing bioavailability and cell membrane permeability in prodrug strategies. The hydrochloride salt form further confers advantages of heightened stability and improved solubility in aqueous media, which are paramount for synthetic handling and formulation. This guide will systematically dissect the essential chemical attributes of this compound, present validated analytical methodologies, and deliver detailed protocols for its practical application, all substantiated by authoritative references.

Core Physicochemical Profile

A foundational understanding of a molecule's physicochemical characteristics is a prerequisite for its adept application. These properties govern its behavior in solution, its long-term stability, and its compatibility with various analytical methodologies.

Chemical Identity and Nomenclature

-

Systematic Name (IUPAC): ethyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride[1]

-

Common Synonyms: L-Methionine ethyl ester hydrochloride, H-Met-OEt·HCl[1][2]

-

Chemical Formula: C₇H₁₆ClNO₂S[2]

Molecular Structure

The molecular architecture of this compound is defined by a chiral alpha-carbon retaining the L-stereochemistry of its precursor, L-methionine. The key functional groups that dictate its reactivity are the ethyl ester at the C-terminus and the protonated primary amine, stabilized as a hydrochloride salt.

Figure 1: 2D structure of this compound.

Tabulated Physical and Chemical Properties

The table below consolidates the key physicochemical data for this compound, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Physical Appearance | White to off-white crystalline solid/powder | [3] |

| Melting Point | 87-93 °C | [4] |

| Boiling Point | 257.9 °C at 760 mmHg | [2][5] |

| Solubility | Soluble in water and ethanol; slightly soluble in ether and chloroform. | [5] |

| Optical Rotation ([α]D) | +22° ±2° (c=1 in Ethanol) | [4] |

| pKa (amine) | ~7.4 (Estimated) |

Expert Insight: The observed range in melting points (87-93 °C is commonly cited, though some sources report up to 134 °C) can be attributed to varying levels of purity and residual solvent. The high solubility in polar solvents is a direct result of its ionic nature as a hydrochloride salt. The specific optical rotation is a critical quality control parameter that confirms the enantiomeric integrity of the L-isomer, which is essential for its use in stereospecific biological systems.

Synthesis and Purification Pathway

The synthesis of this compound is predominantly achieved via the Fischer-Speier esterification, a classic and robust acid-catalyzed reaction.

Synthesis Workflow Diagram

This process involves the reaction of L-methionine with an excess of ethanol, catalyzed by a strong acid like thionyl chloride (SOCl₂) or anhydrous hydrogen chloride.

Figure 2: High-level workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Causality and Rationale: The selection of thionyl chloride as the catalyst is highly effective. It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then readily attacked by the ethanol nucleophile. Simultaneously, thionyl chloride reacts with trace water and ethanol to produce HCl gas in situ, which protonates the amino group, thereby protecting it from self-condensation and other side reactions.

-

Reaction Assembly: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, suspend L-methionine (1.0 eq) in anhydrous ethanol (10-15 volumes).

-

Cooling: Cool the suspension to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction upon addition of the catalyst.

-

Catalyst Addition: Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over a period of 45-60 minutes, maintaining the internal temperature below 10 °C. Justification: A slow, controlled addition prevents thermal runaway and minimizes the formation of byproducts.

-

Reaction Progression: Once the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to a gentle reflux for 3-5 hours. Reaction completion can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After cooling to room temperature, remove the excess ethanol and unreacted thionyl chloride under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and precipitate the pure hydrochloride salt by the slow addition of diethyl ether.

-

Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash with a small volume of cold diethyl ether, and dry under high vacuum to a constant weight. Self-Validation: The purity of the final product should be confirmed by a sharp melting point and the absence of impurity signals in its ¹H NMR spectrum.

Analytical Characterization and Quality Control

To ensure the compound's identity, purity, and suitability for downstream applications, a multi-technique analytical approach is mandatory.

Spectroscopic Identification

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the definitive technique for structural verification. The expected spectrum in a suitable deuterated solvent (e.g., D₂O) will show characteristic signals: a triplet around 1.3 ppm (CH₃ of ethyl), a quartet around 4.3 ppm (CH₂ of ethyl), a singlet around 2.1 ppm (S-CH₃), multiplets for the side-chain methylene groups (β-CH₂ and γ-CH₂), and a triplet for the α-CH proton. The integration of these signals will correspond to the proton count of the structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon framework. Expected signals include peaks for the carbonyl carbon (~170 ppm), the α-carbon (~52 ppm), the ethyl group carbons (~64 ppm and ~14 ppm), the side-chain carbons, and the S-methyl carbon (~15 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Provides information on the functional groups present. Key absorption bands include a broad peak from ~3200-2800 cm⁻¹ (N-H stretch of the ammonium salt), a strong, sharp peak around 1740 cm⁻¹ (C=O stretch of the ester), and C-O stretching vibrations in the 1250-1180 cm⁻¹ region.

-

Mass Spectrometry (MS): Using Electrospray Ionization (ESI) in positive mode, the mass spectrum will prominently feature the molecular ion of the free base ([M+H]⁺) at an m/z of approximately 178.

Chromatographic Purity Assessment

Workflow: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for quantifying the purity of this compound.

Figure 3: Standard RP-HPLC workflow for purity analysis.

Standard HPLC Method:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 210 nm.

-

Purity Calculation: Purity is expressed as the area percentage of the main product peak relative to the total area of all observed peaks.

Chemical Reactivity, Stability, and Handling

Stability Profile

This compound demonstrates good stability when stored under recommended conditions (cool, dry, protected from light). However, it is susceptible to degradation via two primary pathways:

-

Ester Hydrolysis: The ester linkage can be cleaved by hydrolysis, a reaction catalyzed by both strong acids and bases, yielding L-methionine and ethanol. For maximum solution stability, maintain a slightly acidic pH (3-5).

-

Thioether Oxidation: The sulfur atom in the methionine side chain is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more forcing conditions, the sulfone. Expert Insight: For long-term storage or use in oxygen-sensitive reactions, it is best practice to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.

Key Chemical Transformations

-

Peptide Bond Formation: This is the principal application. The deprotected primary amine acts as a nucleophile, attacking the activated carboxyl group of an N-protected amino acid to form a dipeptide. Common coupling reagents include carbodiimides like EDC in the presence of additives like HOBt or Oxyma Pure.

-

Ester Deprotection (Saponification): The ethyl ester can be selectively removed via base-catalyzed hydrolysis (saponification). This is typically achieved using a mild base such as lithium hydroxide (LiOH) in a mixed solvent system like THF/water.

Applications in Research and Drug Development

-

Peptide Synthesis: It is a fundamental building block for the solution-phase and solid-phase synthesis of methionine-containing peptides. The C-terminal ester protection is crucial for preventing side reactions and enabling controlled, directional chain assembly.

-

Prodrug Design: The ethyl ester moiety can be used to mask a carboxylic acid on a parent drug, thereby increasing its lipophilicity and potentially improving its pharmacokinetic profile (e.g., oral absorption). In vivo, endogenous esterases hydrolyze the ester to release the active pharmaceutical ingredient.

-

Biochemical Research: As a readily bioavailable source of methionine, it is used in cell culture and metabolic studies to investigate the roles of methionine in processes such as protein synthesis, methylation, and antioxidant pathways[4].

Detailed Experimental Protocols

Protocol: Peptide Coupling using EDC/Oxyma Pure

Rationale: This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, for carboxyl activation. Oxyma Pure is used as an additive to suppress racemization and improve coupling efficiency, representing a safer alternative to benzotriazole-based additives.

-

Reactant Preparation: In a round-bottom flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Activation: Cool the solution to 0 °C in an ice bath and add EDC·HCl (1.1 eq) in one portion. Stir the activation mixture at 0 °C for 15-20 minutes.

-

Amine Addition: Dissolve this compound (1.0 eq) in DCM/DMF and add a tertiary base such as Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride and liberate the free amine. Add this solution to the activated acid mixture.

-

Coupling Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase successively with 1 M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude dipeptide can be purified by flash column chromatography.

Protocol: Saponification of the Ethyl Ester

Rationale: This procedure uses lithium hydroxide, a mild base that effectively hydrolyzes the ester with a low risk of racemizing the adjacent chiral center. A mixed solvent system is used to ensure the solubility of both the ester and the inorganic base.

-

Reaction Setup: Dissolve the methionine-containing peptide ethyl ester (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

-

Base Addition: Cool the solution to 0 °C and add a solution of Lithium Hydroxide (LiOH·H₂O, 1.5-2.0 eq) in water dropwise.

-

Hydrolysis: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

-

Quenching and Acidification: Once the reaction is complete, remove the THF via rotary evaporation. Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the peptide with a free C-terminal carboxylic acid.

Safety, Handling, and Toxicology

-

Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation[6][7].

-

Toxicological Profile: No comprehensive, specific toxicology studies are publicly available. The hazards are based on the classification of similar reactive chemical compounds. Users should handle it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. All handling of the solid should be performed in a chemical fume hood to avoid inhalation of the powder[7].

-

Storage and Stability: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is hygroscopic and should be protected from moisture. It is incompatible with strong oxidizing agents and strong acids[6].

Conclusion

This compound is a cornerstone reagent for chemical and pharmaceutical research, offering a unique combination of reactivity and stability. Its successful application hinges on a comprehensive understanding of its chemical properties, adherence to validated analytical quality controls, and the implementation of robust, well-rationalized experimental protocols. This guide provides the necessary framework of technical data and practical procedures to empower researchers to utilize this versatile compound with confidence and precision, thereby accelerating discovery and development efforts.

References

- LookChem. (n.d.). Cas 2899-36-7, this compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3083785, this compound.

- OperaChem. (2024). Saponification-Typical procedures.

- Fisher Scientific. (2023). Safety Data Sheet: L-Methionine ethyl ester hydrochloride, 99%.

- Organic Syntheses. (n.d.). Procedure.

- HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000696).

- ScienceDirect. (n.d.). STABILITY: PHYSICAL AND CHEMICAL.

- HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696).

- The Royal Society of Chemistry. (n.d.). Supporting information.

- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

Sources

- 1. This compound | C7H16ClNO2S | CID 3083785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 2899-36-7,this compound | lookchem [lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. China this compoundï¼CAS# 2899-36-7) Manufacturer and Supplier | Xinchem [xinchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.ie [fishersci.ie]

Introduction: The Significance of Ethyl L-methionate Hydrochloride

An In-depth Technical Guide to the Synthesis of Ethyl L-methionate Hydrochloride

This guide provides an in-depth exploration of the prevalent and efficient synthesis pathways for this compound (H-L-Met-OEt·HCl). As a crucial intermediate in peptide synthesis and a valuable compound in pharmaceutical and nutritional research, a robust and reproducible synthesis is paramount.[1][2][3] This document moves beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into process optimization and causality for researchers, chemists, and drug development professionals.

This compound is the ethyl ester derivative of the essential amino acid L-methionine.[4] Its primary utility lies in its role as a protected form of L-methionine, where the carboxylic acid functional group is masked as an ethyl ester. This protection is fundamental in sequential peptide synthesis, preventing the carboxyl group from reacting out of turn while the N-terminus is coupled.[5] The hydrochloride salt form enhances the compound's stability and crystallinity, simplifying its handling and purification. With a molecular formula of C₇H₁₆ClNO₂S and a molecular weight of 213.73 g/mol , this compound serves as a key building block in the synthesis of more complex molecules.[3][6]

Chapter 1: Core Principles of L-Methionine Esterification

The synthesis of an amino acid ester presents a unique chemoselectivity challenge: the esterification of the carboxylic acid must be achieved without promoting side reactions at the nucleophilic amino group. The primary strategies for synthesizing this compound leverage acidic conditions to elegantly solve this problem.

In a strongly acidic medium, the amino group of L-methionine is protonated to form an ammonium salt (-NH₃⁺). This protonation renders the nitrogen non-nucleophilic, effectively protecting it from participating in undesired reactions, such as amide formation. Simultaneously, the acid catalyzes the esterification of the carboxylic acid group. This dual-purpose role of the acid catalyst is a cornerstone of amino acid ester synthesis.

Two principal pathways dominate the laboratory and industrial preparation of this compound:

-

Direct Acid Catalysis (Fischer-Speier Esterification): The classic approach involving an alcohol, a carboxylic acid, and a strong acid catalyst.[7][8][9]

-

In Situ Acid Generation (Thionyl Chloride Method): A highly efficient method that uses a reagent to generate the acid catalyst within the reaction mixture, offering significant procedural advantages.[1][10]

The choice between these pathways often depends on factors such as scale, desired reaction time, and handling of reagents.

Chapter 2: The Thionyl Chloride Pathway: A Robust, High-Yield Approach

This is arguably the most common and reliable method for preparing amino acid ester hydrochlorides. The causality behind its effectiveness lies in the in situ generation of anhydrous hydrogen chloride (HCl) gas when thionyl chloride (SOCl₂) reacts with the alcohol (ethanol).[11] This ensures the reaction medium is both acidic and anhydrous, conditions that strongly favor ester formation.

Reaction Mechanism and Causality

The process begins with the reaction between thionyl chloride and ethanol. This is a highly exothermic reaction that produces ethyl chlorosulfite and, crucially, HCl.

Step 1: Catalyst Generation SOCl₂ + CH₃CH₂OH → ClS(=O)OCH₂CH₃ + HCl

The generated HCl immediately protonates the L-methionine amino group, protecting it. The primary role of HCl, however, is to catalyze the esterification via the Fischer mechanism, as detailed in the next chapter. The continuous production of HCl within the reaction vessel drives the esterification equilibrium forward. Furthermore, thionyl chloride is an excellent dehydrating agent, consuming the water produced during the esterification, which also shifts the equilibrium towards the product according to Le Châtelier's principle.

Visualizing the Thionyl Chloride Pathway

Caption: Workflow for this compound synthesis via the thionyl chloride method.

Detailed Experimental Protocol

This protocol is a synthesis of established procedures and must be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.[10][12]

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a sodium hydroxide solution) to neutralize evolved HCl and SO₂ gases.

-

Reagents: Suspend L-methionine (1.0 eq) in absolute ethanol (approx. 6-10 mL per gram of amino acid).

-

Cooling: Cool the suspension to a temperature between -5°C and 10°C using an ice-salt or ice-water bath. Maintaining a low temperature during the addition of thionyl chloride is critical to control the exothermic reaction.[10][12]

-

Thionyl Chloride Addition: Add thionyl chloride (1.1-1.5 eq) dropwise to the stirred suspension via the dropping funnel over a period of 30-60 minutes. The slow addition rate prevents a sudden temperature spike and uncontrolled gas evolution.[10]

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Then, heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature. Remove the excess ethanol and any remaining volatile reagents under reduced pressure using a rotary evaporator. The internal temperature should be kept moderate (e.g., 40-50°C) to avoid product degradation.[10]

-

Purification: The resulting crude product, often an oil or semi-solid, can be purified by recrystallization. A common and effective method is to dissolve the crude residue in a minimum amount of warm absolute ethanol and then slowly add diethyl ether (an anti-solvent) until turbidity persists. Cooling the mixture (e.g., to 0°C or below) will induce crystallization of the pure hydrochloride salt.[13]

-

Isolation & Drying: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Chapter 3: Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification is a direct, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7][8] For amino acids, this is typically achieved by dissolving or suspending the amino acid in a large excess of the desired alcohol, which also serves as the solvent, and adding a strong acid catalyst.

Reaction Mechanism

The mechanism proceeds through several equilibrium steps:

-

Protonation of Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of L-methionine, making the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (H₂O).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated (transferring H⁺ back to the catalyst pool) to yield the final ethyl L-methionate product.

Because this is an equilibrium process, its success hinges on shifting the equilibrium to the product side. This is achieved by using a large excess of ethanol and, in some setups, by removing the water as it is formed.[8][9]

Visualizing the Fischer Esterification Mechanism

Caption: Simplified mechanism of the Fischer-Speier esterification of L-methionine.

Detailed Experimental Protocol

-

Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is sufficient.

-

Reagents: Suspend L-methionine (1.0 eq) in a large excess of absolute ethanol (e.g., 20-25 mL per gram of amino acid).

-

Catalyst Addition: Add a strong acid catalyst. There are two common methods:

-

Sulfuric Acid: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.2-0.5 eq) to the ethanol suspension.

-

HCl Gas: Cool the ethanol suspension in an ice bath and bubble dry HCl gas through it for 15-30 minutes until the solution is saturated.

-

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours.[14]

-

Work-up and Purification: The work-up is identical to the thionyl chloride method. The excess ethanol is removed by rotary evaporation, and the resulting crude product is recrystallized, typically from an ethanol/diethyl ether solvent system.[13]

Chapter 4: Data Summary and Pathway Comparison

The selection of a synthetic pathway is a critical decision based on balancing efficiency, safety, and available resources.

Table 1: Comparison of Synthesis Pathways

| Parameter | Thionyl Chloride Method | Fischer-Speier Method |

| Primary Reagents | L-Methionine, Ethanol, SOCl₂ | L-Methionine, Ethanol, H₂SO₄ or HCl |

| Reaction Conditions | Initial cooling, then reflux | Reflux |

| Typical Reaction Time | 3-6 hours | 4-8 hours |

| Reported Yields | Good to Excellent (>90%)[1] | Moderate to Good (70-90%)[14] |

| Advantages | High yield, anhydrous conditions, drives equilibrium effectively | Simpler reagents, classic well-understood method |

| Disadvantages | SOCl₂ is corrosive and toxic, evolves noxious gases (SO₂, HCl) | Requires strong acid catalyst, longer reaction times, equilibrium limited |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2899-36-7 | [3][5][6] |

| Molecular Formula | C₇H₁₆ClNO₂S | [3][6] |

| Molecular Weight | 213.73 g/mol | [3][5][6] |

| Appearance | White powder/crystals | [5][15] |

| Melting Point | 90-92 °C | [3][5] |

| Optical Activity | [α]²⁵/D +21° (c=2 in ethanol) | [5] |

Conclusion

The synthesis of this compound is a well-established process central to many areas of chemical and pharmaceutical science. For laboratory-scale synthesis, the thionyl chloride method is often preferred due to its high efficiency, shorter reaction times, and operational convenience in generating the requisite anhydrous acidic conditions. While it requires careful handling of a corrosive reagent, the superior yields often justify the procedural precautions. The Fischer-Speier esterification remains a viable and fundamentally important alternative, particularly when avoiding the use of thionyl chloride is desirable. Its reliance on simple, bulk reagents makes it an economical choice, though it may require longer reaction times to achieve comparable yields. Ultimately, a thorough understanding of the mechanisms and procedural causality of both pathways empowers the researcher to make an informed decision tailored to their specific experimental goals.

References

- A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information (PMC), National Institutes of Health (NIH).

- Method for producing amino acid ester hydrochloride. Google Patents (JP4356292B2).

- L-Methionine, ethyl ester. PubChem, National Center for Biotechnology Information.

- L-Methionine production in 21st century: A paradigm shift from chemistry to microbiology. National Center for Biotechnology Information (PMC), National Institutes of Health (NIH).

- Synthesis of L-methionine ethyl ester. PrepChem.com.

- How does this esterfication reaction proceed without side product resulting from reaction of amine with? Reddit r/chemhelp.

- A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate.

- This compound. LookChem.

- Article - SciELO. SciELO (Scientific Electronic Library Online).

- Fischer Esterification. University of Colorado Boulder, Department of Chemistry.

- A convenient synthetic route to (2S,4S)- and (2S,4R)-4-methylproline. Organic & Biomolecular Chemistry, Royal Society of Chemistry.

- METHODS FOR PRODUCTION OF L-METHIONINE. European Patent Office (EP 2658986 B1).

- Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. PubMed, National Center for Biotechnology Information.

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University.

- The Fischer Esterification. University of Missouri–St. Louis.

- L-Methionine Production. PubMed, National Center for Biotechnology Information.

- Fischer Esterification. Organic Chemistry Portal.

- L-Methionine ethyl ester hydrochloride. Yichang Kaixiang Chemical Co., Ltd..

- This compound. PubChem, National Center for Biotechnology Information.

- Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate esters. Journal of the Serbian Chemical Society.

- Solid-state chlorine NMR spectroscopy of methionine hydrochloride. ResearchGate.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) for Methionine. Human Metabolome Database.

- Preparation method of L-arginine ethyl ester hydrochloride. Google Patents (CN102976978A).

- DL-Methionine. Organic Syntheses Procedure.

- Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union Reference Laboratory for Feed Additives.

- Process of purifying methionine. Google Patents (WO2017000867A1).

Sources

- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. lookchem.com [lookchem.com]

- 4. L-Methionine, ethyl ester | C7H15NO2S | CID 76508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-蛋氨酸乙酯 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C7H16ClNO2S | CID 3083785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cerritos.edu [cerritos.edu]

- 8. athabascau.ca [athabascau.ca]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 11. reddit.com [reddit.com]

- 12. CN102976978A - Preparation method of L-arginine ethyl ester hydrochloride - Google Patents [patents.google.com]

- 13. scielo.br [scielo.br]

- 14. prepchem.com [prepchem.com]

- 15. L-Methionine ethyl ester hydrochloride [kaixiang-chem.com]

An Inquiry into the Uncharacterized Action of Ethyl L-methionate hydrochloride: A Methodological Framework for Investigation

Preamble: Defining the Known Unknowns

In the landscape of drug discovery and molecular biology, the exploration of novel chemical entities is a constant endeavor. Ethyl L-methionate hydrochloride presents as one such entity, a derivative of the essential amino acid L-methionine. A comprehensive review of the current scientific literature and public data repositories reveals a critical knowledge gap: the mechanism of action for this compound remains uncharacterized. There are no definitive, peer-reviewed studies detailing its molecular targets, signaling pathway interactions, or specific cellular effects.

This guide, therefore, deviates from a traditional whitepaper format that would describe established mechanisms. Instead, it serves as a foundational, in-depth technical framework for researchers, scientists, and drug development professionals. It outlines the logical progression of inquiry and the robust experimental methodologies required to elucidate the core mechanism of action of this compound. This document is designed to be a self-validating system for investigation, grounded in the principles of scientific integrity and causality.

Part 1: Foundational Hypothesis Generation - The Principle of Chemical Analogy

Given the absence of direct evidence, our investigation commences with a hypothesis rooted in the compound's chemical structure: an ethyl ester of L-methionine. This structure suggests two primary, initial hypotheses for its mechanism of action:

-

Pro-drug Hypothesis: this compound may function as a cell-permeable pro-drug of L-methionine. Intracellular esterases could cleave the ethyl ester bond, leading to an increased intracellular concentration of L-methionine. The subsequent biological effects would then be attributable to the downstream metabolic and signaling roles of L-methionine itself.

-

Direct Interaction Hypothesis: The intact ester may possess unique pharmacological properties, allowing it to directly interact with specific molecular targets (e.g., receptors, enzymes, ion channels) in a manner distinct from L-methionine.

The following experimental plan is designed to systematically test these hypotheses.

Part 2: Experimental Workflows for Mechanistic Elucidation

Workflow 1: Investigating the Pro-drug Hypothesis

The core objective of this workflow is to determine if this compound is hydrolyzed to L-methionine within a cellular context and to assess if its biological effects are solely attributable to this conversion.

Experimental Protocol: Intracellular Hydrolysis Assessment via LC-MS/MS

-

Cell Culture: Maintain a relevant cell line (e.g., HEK293T for general studies, or a disease-relevant cell line) in appropriate culture conditions.

-

Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control (e.g., DMSO or saline) for various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr).

-

Cell Lysis and Metabolite Extraction: At each time point, wash cells with ice-cold PBS and lyse them using a suitable method (e.g., methanol-water-chloroform extraction) to precipitate proteins and extract small molecule metabolites.

-

LC-MS/MS Analysis: Analyze the cell lysates using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Chromatography: Employ a suitable column (e.g., HILIC or C18) to separate this compound and L-methionine.

-

Mass Spectrometry: Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the parent and a characteristic fragment ion for both this compound and L-methionine.

-

-

Data Analysis: Quantify the intracellular concentrations of both compounds over time. A decrease in this compound concentration with a corresponding increase in L-methionine concentration would support the pro-drug hypothesis.

Data Presentation: Time-Course of Intracellular Concentrations

| Time Point | [Ethyl L-methionate HCl] (µM) | [L-methionine] (µM) - Background Subtracted |

| 0 min | X | 0 |

| 15 min | Y | A |

| 30 min | Z | B |

| 1 hr | ... | ... |

| 4 hr | ... | ... |

| 24 hr | ... | ... |

Logical Causality: This experiment directly tests the central tenet of the pro-drug hypothesis. If this compound is not converted to L-methionine, or if the conversion is minimal, this hypothesis can be largely ruled out, directing focus towards the Direct Interaction Hypothesis.

Workflow Visualization: Pro-drug Hypothesis Investigation

Caption: Workflow for testing the pro-drug hypothesis of Ethyl L-methionate HCl.

Workflow 2: Screening for Direct Molecular Interactions

If the pro-drug hypothesis is invalidated, or if the observed biological effects cannot be fully explained by increased L-methionine levels, a broader screening approach is necessary to identify potential direct molecular targets.

Experimental Protocol: High-Throughput Phenotypic Screening

-

Assay Development: Utilize a high-content imaging platform with a multi-parametric phenotypic assay. A suitable assay might involve staining cells (e.g., U2OS) with multiple fluorescent dyes to simultaneously measure various cellular parameters (e.g., nuclear size, mitochondrial membrane potential, cell cycle state, cytoskeletal morphology).

-

Compound Library Screening: Screen a library of well-characterized compounds with known mechanisms of action alongside this compound.

-

Image Acquisition and Analysis: Acquire images using an automated high-content imager and analyze the images to generate a multi-dimensional "phenotypic profile" for each compound.

-

Clustering Analysis: Use computational methods to cluster compounds based on the similarity of their phenotypic profiles.

Logical Causality: The principle of "guilt-by-association" is applied here. If the phenotypic profile of this compound clusters closely with compounds of a known mechanistic class (e.g., microtubule inhibitors, DNA damage agents), it provides a strong, data-driven hypothesis for its direct mechanism of action.

Workflow Visualization: Phenotypic Screening Logic

Caption: Logic flow for identifying mechanistic hypotheses via phenotypic screening.

Part 3: Target Validation and Pathway Elucidation

Following the generation of a plausible hypothesis from the initial screening, targeted experiments are required for validation. The specific protocols will depend on the nature of the hypothesis generated. For instance, if phenotypic screening suggests an interaction with a specific kinase, the following would be logical next steps:

-

In Vitro Kinase Assays: Directly measure the effect of this compound on the activity of the purified kinase enzyme.

-

Cellular Target Engagement Assays (e.g., CETSA): Confirm that the compound binds to the target protein in a cellular context.

-

Western Blotting: Analyze the phosphorylation status of known downstream substrates of the target kinase in treated cells.

Conclusion and Future Directions

The mechanism of action of this compound is a nascent field of inquiry. The absence of existing data necessitates a structured, hypothesis-driven approach to its investigation. The workflows detailed in this guide, beginning with the fundamental pro-drug question and progressing to unbiased phenotypic screening and targeted validation, provide a robust framework for any research team aiming to characterize this novel compound. The insights gained from such studies will be pivotal in determining its potential utility in therapeutic and research applications.

References

As of the date of this document, there are no peer-reviewed scientific articles detailing the mechanism of action of this compound to be cited. The primary sources of information for this compound are chemical supplier catalogs, which do not contain mechanistic data. The methodologies described herein are based on established and widely accepted practices in the fields of chemical biology and drug discovery. Researchers undertaking this investigation should consult standard protocols and literature relevant to the specific techniques employed.

The Biochemical Journey of Ethyl L-methionate Hydrochloride: A Prodrug's Path to Metabolic Integration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl L-methionate hydrochloride is a synthetically derived ester prodrug of the essential amino acid L-methionine.[1][2] In its esterified form, the carboxyl group of L-methionine is masked by an ethyl group, a modification designed to enhance its biopharmaceutical properties, such as solubility and cellular uptake.[2][3] This guide provides a comprehensive technical overview of the biochemical pathways involving this compound, from its initial enzymatic activation to the integration of the liberated L-methionine into core metabolic cycles. We will delve into the causality behind its metabolic fate, provide detailed experimental protocols for its characterization, and visually map the intricate network of reactions that define its biological significance.

Part 1: The Gateway to Bioactivity: Enzymatic Hydrolysis

The journey of this compound begins with its conversion to the active L-methionine. This bioactivation is a critical prerequisite for its participation in any metabolic process.

The Role of Carboxylesterases

The hydrolysis of the ethyl ester bond in this compound is primarily catalyzed by carboxylesterases (CES).[4][5] These are a superfamily of serine hydrolases found in various tissues, with high concentrations in the liver, plasma, and intestine.[4] The proposed mechanism involves a catalytic triad (Ser-His-Glu) in the active site of the enzyme, which facilitates the nucleophilic attack on the carbonyl carbon of the ester.[6] This reaction yields L-methionine and ethanol.

Experimental Protocol: In Vitro Esterase Assay for this compound Hydrolysis

This protocol provides a framework for determining the rate of hydrolysis of this compound in the presence of a source of esterases, such as liver microsomes or purified carboxylesterase.

Objective: To quantify the rate of L-methionine production from this compound.

Materials:

-

This compound

-

Human liver microsomes (or purified human carboxylesterase 1 or 2)

-

Phosphate buffer (pH 7.4)

-

L-methionine standard solutions

-

Internal standard (e.g., deuterated L-methionine)

-

Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

-

HPLC-MS/MS system

Procedure:

-

Reaction Setup:

-

Prepare a stock solution of this compound in phosphate buffer (pH 7.4).

-

In a microcentrifuge tube, pre-warm the liver microsome suspension (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound stock solution to the microsome suspension to achieve the desired final substrate concentration (e.g., 10 µM).

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with 0.1% formic acid and the internal standard. This will precipitate the proteins and stop the enzymatic activity.

-

-

Sample Preparation for Analysis:

-

Vortex the quenched samples vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Plot the concentration of L-methionine produced over time.

-

Determine the initial reaction velocity from the linear phase of the curve.

-

If varying the substrate concentration, Michaelis-Menten kinetics can be used to determine Vmax and Km.

-

Self-Validation: The inclusion of a negative control (without microsomes) and a positive control (with a known esterase substrate) is crucial. The use of an internal standard corrects for variations in sample processing and instrument response.

Workflow for In Vitro Hydrolysis Assay

Caption: Workflow for the in vitro hydrolysis of this compound.

Part 2: Integration into Core Methionine Metabolism

Once hydrolyzed, the liberated L-methionine enters the cell's methionine pool and is directed into several interconnected and highly regulated pathways that are fundamental to cellular function.[10]

The Methionine Cycle (S-adenosylmethionine Cycle)

The primary fate of L-methionine is its conversion to S-adenosylmethionine (SAM), the universal methyl donor for a vast number of biological methylation reactions.[10][11] This cycle is central to epigenetics, neurotransmitter synthesis, and phospholipid metabolism.[7]

-

Step 1: SAM Synthesis: Methionine adenosyltransferase (MAT) catalyzes the reaction between L-methionine and ATP to form SAM.[12][13] This is an energetically expensive step, consuming all three phosphate groups of ATP.[13]

-

Step 2: Transmethylation: SAM donates its methyl group to a variety of acceptor molecules (e.g., DNA, RNA, proteins, lipids) in reactions catalyzed by methyltransferases. This process yields S-adenosylhomocysteine (SAH).[10]

-

Step 3: SAH Hydrolysis: S-adenosylhomocysteine hydrolase (SAHH) hydrolyzes SAH to homocysteine and adenosine.[11] This is a reversible reaction, but the rapid removal of homocysteine and adenosine drives it forward.

-

Step 4: Remethylation of Homocysteine: Homocysteine is remethylated to regenerate L-methionine, thus completing the cycle. This is primarily achieved by methionine synthase, which utilizes methylcobalamin (a form of vitamin B12) and 5-methyltetrahydrofolate as cofactors.[14]

Caption: The Methionine Cycle (SAM Cycle).

The Transsulfuration Pathway

When methionine is in excess or when there is a high demand for cysteine, homocysteine can be shunted from the methionine cycle into the transsulfuration pathway.[15][16] This pathway is the primary route for the synthesis of cysteine in mammals.[12][17]

-

Step 1: Cystathionine Synthesis: Cystathionine β-synthase (CBS), a pyridoxal phosphate (PLP)-dependent enzyme, catalyzes the condensation of homocysteine and serine to form cystathionine.[15][18] This is the rate-limiting step of the pathway and is allosterically activated by SAM.[15][19]

-

Step 2: Cysteine Synthesis: Cystathionine γ-lyase (CSE), also a PLP-dependent enzyme, cleaves cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia.[20][21]

The L-cysteine produced is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant, as well as taurine and hydrogen sulfide (H₂S), a gaseous signaling molecule.[16][22]

Caption: The Transsulfuration Pathway.

The Methionine Salvage Pathway

This pathway recycles the methylthioadenosine (MTA) generated from SAM in polyamine synthesis back to L-methionine.[17] This is crucial for maintaining the methionine pool and for the continuous production of polyamines, which are essential for cell growth and proliferation.[17] The pathway involves a series of enzymatic steps that convert MTA to 2-keto-4-methylthiobutyrate, which is then transaminated to form L-methionine.

Part 3: Experimental Approaches for Studying this compound Metabolism

Cell-Based Assay for Metabolic Fate Analysis

This protocol outlines a method to trace the metabolic fate of L-methionine derived from this compound in a cellular context using stable isotope labeling and LC-MS/MS.

Objective: To determine the incorporation of L-methionine from this compound into downstream metabolites of the methionine cycle and transsulfuration pathway.

Materials:

-

Cultured cells (e.g., HepG2 human liver cancer cells)

-

Cell culture medium deficient in methionine

-

Stable isotope-labeled this compound (e.g., with ¹³C or ¹⁵N)

-

Cell lysis buffer

-

Internal standards for target metabolites (e.g., deuterated SAM, SAH, homocysteine, cysteine)

-

Acetonitrile (ACN) with 0.1% formic acid

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to a desired confluency.

-

Wash the cells with phosphate-buffered saline (PBS) and then incubate in methionine-deficient medium for a short period to deplete endogenous methionine pools.

-

Replace the medium with methionine-deficient medium supplemented with a known concentration of stable isotope-labeled this compound.

-

Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours).

-

-

Cell Harvesting and Metabolite Extraction:

-

At each time point, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Add ice-cold acetonitrile with internal standards to the cell lysate to precipitate proteins and extract metabolites.

-

Vortex and centrifuge to pellet cell debris and precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Quantify the concentrations of the stable isotope-labeled metabolites at each time point.

-

Calculate the rate of appearance of labeled metabolites to determine the flux through the different pathways.

-

Self-Validation: The use of unlabeled this compound as a control is essential. Additionally, monitoring cell viability throughout the experiment ensures that the observed metabolic changes are not due to cytotoxicity.

Quantitative Data Summary

While specific kinetic data for this compound is limited, the following table summarizes representative kinetic parameters for key enzymes in the downstream methionine metabolic pathways.

| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg) | Source |

| Methionine Adenosyltransferase (MAT2A) | L-Methionine | ~50 | Variable | [25] |

| ATP | ~80 | [25] | ||

| Cystathionine β-synthase (CBS) | Homocysteine | 25-250 | Variable | [15] |

| Serine | 1,000-5,000 | [15] | ||

| Cystathionine γ-lyase (CSE) | Cystathionine | ~300 | Variable | [21] |

Note: Kinetic parameters can vary significantly depending on the specific isoform, tissue source, and assay conditions.

Conclusion

This compound serves as an effective prodrug, delivering L-methionine into the cellular metabolic machinery following enzymatic hydrolysis by carboxylesterases. The liberated L-methionine is then funneled into critical biochemical pathways, including the methionine cycle for methylation reactions and the transsulfuration pathway for cysteine and glutathione synthesis. Understanding these intricate pathways is paramount for researchers and drug development professionals seeking to modulate methionine metabolism for therapeutic benefit or to investigate the fundamental roles of this essential amino acid in health and disease. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for such endeavors.

References

- Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition.PubMed Central.[Link]

- Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A.PubMed Central.[Link]

- Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development.PubMed Central.[Link]

- Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health.MetwareBio.[Link]

- New insights into the regulation of Cystathionine beta synthase (CBS), an enzyme involved in intellectual deficiency in Down syndrome.Frontiers.[Link]

- Cystathionine β-Synthase in Physiology and Cancer.PubMed Central.[Link]

- Methionine metabolism. Overview of the methionine cycle and other tightly coupled metabolic pathways.

- Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species.PubMed Central.[Link]

- Cyst

- Cyst

- Cyst

- Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B.

- Insight into S-adenosylmethionine biosynthesis from the crystal structures of the human methionine adenosyltransferase catalytic and regul

- Hydrogen sulfide generation in mammals: the molecular biology of cystathionine-β- synthase (CBS)

- Murine cystathionine γ-lyase: complete cDNA and genomic sequences, promoter activity, tissue distribution and developmental expression.PubMed Central.[Link]

- A cell-based assay that targets methionine aminopeptidase in a physiologically relevant environment.

- Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells.

- Cystathionine γ-Lyase Self-Inactivates by Polysulfidation during Cystine Metabolism.MDPI.[Link]

- Mammalian Esterase Activity: Implications for Peptide Prodrugs.PubMed Central.[Link]

- Quantification of methionine and selenomethionine in biological samples using multiple reaction monitoring high performance liquid chromatography tandem mass spectrometry (MRM-HPLC-MS/MS).PubMed.[Link]

- Methionine Assay Kit.Cell Biolabs, Inc.[Link]

- Crystallography captures catalytic steps in human methionine adenosyltransferase enzymes.

- Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applic

- Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine.PubMed Central.[Link]

- Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods.Scientific Research Publishing.[Link]

- Amino Acids in the Development of Prodrugs.PubMed Central.[Link]

- The kinetic mechanism of S-adenosyl-L-methionine: glutamylmethyltransferase from Salmonella typhimurium.PubMed.[Link]

- Method for the Simultaneous Analysis of Methionine Pathway Metabolites and Methylmalonic Acid.Restek.[Link]

- Methionine and Glutamic Acid Analyzed with LCMS.

- Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity.

- Model for an amino acid ester prodrug-based drug delivery strategy.

- Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.PubMed Central.[Link]

- Metabolic Fingerprinting of Murine L929 Fibroblasts as a Cell-Based Tumour Suppressor Model System for Methionine Restriction.Consensus.[Link]

- DOT Language.Graphviz.[Link]

- Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzym

- Graphviz tutorial.YouTube.[Link]

- Graphviz Examples and Tutorial.Sketchviz.[Link]

- The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics.PubMed Central.[Link]

- The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics.PubMed.[Link]

- The role of human carboxylesterases in drug metabolism: have we overlooked their importance?PubMed Central.[Link]

- Simple Graph.Sketchviz.[Link]

Sources

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of methionine and selenomethionine in biological samples using multiple reaction monitoring high performance liquid chromatography tandem mass spectrometry (MRM-HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methionine and Glutamic Acid Analyzed with LCMS - AppNote [mtc-usa.com]

- 10. Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health - MetwareBio [metwarebio.com]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Insight into S-adenosylmethionine biosynthesis from the crystal structures of the human methionine adenosyltransferase catalytic and regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 15. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | New insights into the regulation of Cystathionine beta synthase (CBS), an enzyme involved in intellectual deficiency in Down syndrome [frontiersin.org]

- 17. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 19. Cystathionine_beta_synthase [bionity.com]

- 20. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 21. Murine cystathionine γ-lyase: complete cDNA and genomic sequences, promoter activity, tissue distribution and developmental expression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cystathionine β-Synthase in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Role of Ethyl L-methionate Hydrochloride in Protein Synthesis

Abstract

This technical guide provides a comprehensive examination of Ethyl L-methionate hydrochloride, also known as L-Methionine ethyl ester hydrochloride, and its functional role within the intricate machinery of protein synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a surface-level description to deliver in-depth mechanistic insights, field-proven experimental protocols, and a robust framework for its application in both in vitro and cell-based systems. We will explore the biochemical conversion necessary for its participation in translation, the stringency of the aminoacyl-tRNA synthetases that govern its use, and the strategic advantages it may offer over canonical L-methionine in specific research contexts. The guide is structured to build a causal understanding, from fundamental principles to advanced applications, ensuring that every protocol is presented as a self-validating system grounded in scientific integrity.

Introduction: Methionine and the Imperative of Translational Initiation

Protein synthesis is a cornerstone of molecular biology, translating genetic information encoded in messenger RNA (mRNA) into functional proteins. Central to this process is the amino acid L-methionine.[1][2] In nearly all known organisms, methionine serves as the initiating amino acid for protein synthesis.[1] The first codon of an mRNA's open reading frame, typically AUG, is recognized by a specialized initiator tRNA charged with methionine (or its derivative, N-formylmethionine, in prokaryotes). This event establishes the reading frame and marks the start of polypeptide elongation. Beyond initiation, methionine residues are incorporated throughout polypeptide chains and play significant roles in protein structure and function, including forming hydrophobic cores and acting as cellular antioxidants.[3]

The fidelity of protein synthesis hinges on the precise recognition and charging of amino acids onto their cognate transfer RNAs (tRNAs) by a family of enzymes called aminoacyl-tRNA synthetases (aaRS).[4][5] The enzyme responsible for methionine, methionyl-tRNA synthetase (MetRS), exhibits remarkable specificity, ensuring that only L-methionine is attached to tRNAMet.[4][6] This high level of discrimination is critical for preventing errors in translation.

This guide focuses on a derivative of L-methionine, This compound . This compound is the ethyl ester of L-methionine, rendered as a more stable hydrochloride salt. Its primary relevance to protein synthesis is as a prodrug or precursor to L-methionine. Understanding its utility requires a detailed look at its uptake, metabolic conversion, and subsequent entry into the canonical protein synthesis pathway. While some sources suggest it may enhance bioavailability, its direct incorporation into proteins is not the expected mechanism.[7]

The Biochemical Journey: From Ester to Activated Amino Acid

The core principle underpinning the use of this compound is its conversion to L-methionine. The translational machinery, specifically MetRS, is highly selective and does not directly recognize or activate the esterified form of the amino acid.[4] The bulky ethyl group at the carboxyl end sterically and electrostatically prevents proper binding within the active site of MetRS, which has evolved to precisely fit the free carboxylate of L-methionine. Therefore, for this compound to participate in protein synthesis, it must first be hydrolyzed.

This conversion process can be visualized as a two-step pathway:

-

Cellular Uptake and Hydrolysis: In cell-based applications, the ester form may offer advantages in membrane permeability over the more polar, zwitterionic L-methionine.[8] Once inside the cell, ubiquitous intracellular enzymes known as esterases cleave the ethyl ester bond. This hydrolysis reaction yields two products: free L-methionine and ethanol. The L-methionine is now indistinguishable from the endogenous pool.

-

Aminoacylation: The newly liberated L-methionine is recognized by methionyl-tRNA synthetase (MetRS). In an ATP-dependent reaction, MetRS catalyzes the attachment of L-methionine to its cognate tRNA (tRNAMet), forming L-methionyl-tRNAMet. This charged tRNA is the active form used by the ribosome for both the initiation and elongation steps of protein synthesis.[6]

Figure 1: Metabolic pathway for this compound utilization in protein synthesis.

Experimental Applications & Strategic Considerations

The choice to use this compound over L-methionine is driven by specific experimental goals. Researchers should consider the following applications:

-

Enhanced Bioavailability/Uptake Studies: The esterified form can be used to investigate whether cellular uptake is a limiting factor for methionine availability in a particular cell line.[7][8] By comparing the effects of equimolar concentrations of L-methionine and its ethyl ester on protein synthesis rates or cell growth, one can probe the efficiency of amino acid transport systems.[9][10][11]

-

Prodrug and Delivery Systems: In pharmaceutical development, esterification is a common strategy to create prodrugs with improved pharmacokinetic properties.[8] While not a drug itself, Ethyl L-methionate can serve as a model compound for studying the intracellular release of active molecules from ester-based carriers.

-

Investigating Esterase Activity: The rate of protein synthesis or cell proliferation in a methionine-deficient medium supplemented with Ethyl L-methionate can serve as an indirect measure of intracellular esterase activity. A slow conversion rate would limit the supply of free methionine, thereby throttling translation.

-

Nutritional Supplementation in Cell Culture: In bioprocessing, maintaining optimal concentrations of essential amino acids is critical for maximizing recombinant protein yield and cell viability.[12][13][14] Ethyl L-methionate could potentially be explored as a more stable or readily absorbed source of methionine in custom media formulations.

| Parameter | L-Methionine | Ethyl L-methionate HCl | Rationale for Comparison |

| Formula | C₅H₁₁NO₂S | C₇H₁₆ClNO₂S | Ester group adds C₂H₅; HCl adds to salt form. |

| Molecular Weight | 149.21 g/mol | 213.73 g/mol | Must be accounted for to ensure equimolar concentrations. |

| Form | Zwitterionic solid | Hydrochloride salt | Affects solubility, particularly at different pH values. |

| Cellular Uptake | Via specific amino acid transporters | Potentially enhanced passive diffusion + transporters | The primary reason for choosing the ester form. |

| Requirement for Activation | Direct substrate for MetRS | Requires prior hydrolysis by esterases | Introduces a potential rate-limiting step. |

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Each includes critical controls to ensure that observed effects are directly attributable to the metabolic conversion and utilization of this compound.

Protocol 4.1: In Vitro Translation Assay

This protocol assesses the ability of a cell-free extract (e.g., rabbit reticulocyte lysate or E. coli S30 extract) to utilize this compound for protein synthesis.[15] The key principle is that these extracts contain all the necessary machinery, including esterases and MetRS.

Objective: To compare the efficiency of protein synthesis using L-methionine versus this compound as the sole methionine source.

Methodology:

-

Master Mix Preparation: Prepare an in vitro translation master mix according to the manufacturer's instructions (e.g., Promega, Thermo Fisher Scientific).[15] Crucially, use an amino acid mixture that is deficient in methionine.

-

Experimental Arms: Set up the following reaction tubes on ice:

-

Positive Control: Master Mix + Methionine-deficient amino acid mix + L-Methionine (final concentration 1 mM).

-

Test Condition: Master Mix + Methionine-deficient amino acid mix + Ethyl L-methionate HCl (final concentration 1 mM).

-

Negative Control (No Met): Master Mix + Methionine-deficient amino acid mix (no added methionine).

-

Negative Control (No Template): Complete Master Mix (with L-Methionine) but no template DNA/RNA.

-

-

Template Addition: Add a plasmid DNA or mRNA template encoding a reporter protein (e.g., Luciferase or GFP) to all tubes except the "No Template" control.

-

Initiation and Incubation: Initiate the reactions by transferring the tubes to the recommended incubation temperature (e.g., 30°C or 37°C) for 60-90 minutes.

-

Quantification:

-

If using a Luciferase reporter, measure the luminescence of an aliquot from each reaction using a luminometer.

-

If using a radiolabeled system (e.g., ³⁵S-Methionine in the positive control), quantify incorporation via scintillation counting after protein precipitation.

-

-

Data Analysis: Normalize the signal from the "Test Condition" to the "Positive Control." The result, expressed as a percentage, reflects the relative efficiency of Ethyl L-methionate utilization. The negative controls should show minimal to no signal.

Figure 2: Workflow for the in vitro translation validation experiment.

Protocol 4.2: Cell-Based Proliferation Assay

This protocol uses cell growth as a functional readout for the uptake and metabolism of this compound.

Objective: To determine if Ethyl L-methionate HCl can support cell proliferation in the absence of L-methionine.

Methodology: